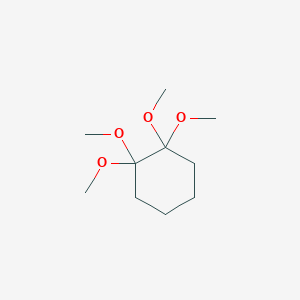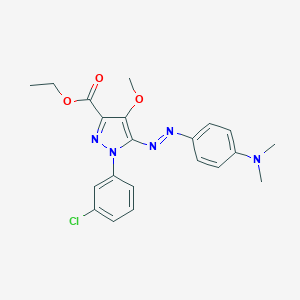
Ethyl 1-(3-chlorophenyl)-5-((4-(dimethylamino)phenyl)azo)-4-methoxy-1H-pyrazole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 1-(3-chlorophenyl)-5-((4-(dimethylamino)phenyl)azo)-4-methoxy-1H-pyrazole-3-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as DCPY-MA and is a member of the pyrazole family of compounds.
Mécanisme D'action
The mechanism of action of DCPY-MA is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in cell proliferation and inflammation. It may also act by binding to specific receptors in the body.
Effets Biochimiques Et Physiologiques
DCPY-MA has been shown to have a variety of biochemical and physiological effects, including the inhibition of cancer cell proliferation, anti-inflammatory activity, and the ability to act as a colorimetric sensor for metal ions. It has also been shown to have low toxicity and high stability under various conditions.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using DCPY-MA in lab experiments is its high stability and low toxicity, which makes it a safe and reliable reagent for use in various applications. However, one limitation is that it can be difficult to synthesize and purify, which can limit its availability and increase the cost of experiments.
Orientations Futures
There are several future directions for research on DCPY-MA, including:
1. Further investigation of its potential as an anti-cancer agent, including studies on its efficacy in different types of cancer and in combination with other drugs.
2. Development of new materials based on DCPY-MA for use in OLEDs and other applications.
3. Exploration of its potential as a colorimetric sensor for other analytes, including proteins and nucleic acids.
4. Investigation of its mechanism of action and binding to specific receptors in the body.
5. Development of new synthesis methods that are more efficient and cost-effective.
In conclusion, DCPY-MA is a promising compound with a wide range of potential applications in various fields. Its stability, low toxicity, and unique properties make it a valuable tool for scientific research. Further studies on its properties and applications will likely lead to new discoveries and innovations in the future.
Méthodes De Synthèse
DCPY-MA can be synthesized using a variety of methods, including the azo-coupling reaction between 3-chloroaniline and 4-dimethylaminobenzene diazonium salt, followed by reaction with ethyl 4-methoxycarbonyl-3-oxobutanoate. The final product is obtained after purification and isolation by column chromatography.
Applications De Recherche Scientifique
DCPY-MA has been studied extensively for its potential applications in various fields, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, DCPY-MA has shown promise as a potential anti-cancer agent due to its ability to inhibit the proliferation of cancer cells. Additionally, it has been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases.
In materials science, DCPY-MA has been used as a dye in the fabrication of organic light-emitting diodes (OLEDs) due to its high fluorescence and stability. It has also been used as a colorimetric sensor for the detection of metal ions.
In analytical chemistry, DCPY-MA has been used as a reagent for the determination of various analytes, including amino acids and carbohydrates.
Propriétés
Numéro CAS |
172701-49-4 |
|---|---|
Nom du produit |
Ethyl 1-(3-chlorophenyl)-5-((4-(dimethylamino)phenyl)azo)-4-methoxy-1H-pyrazole-3-carboxylate |
Formule moléculaire |
C21H22ClN5O3 |
Poids moléculaire |
427.9 g/mol |
Nom IUPAC |
ethyl 1-(3-chlorophenyl)-5-[[4-(dimethylamino)phenyl]diazenyl]-4-methoxypyrazole-3-carboxylate |
InChI |
InChI=1S/C21H22ClN5O3/c1-5-30-21(28)18-19(29-4)20(27(25-18)17-8-6-7-14(22)13-17)24-23-15-9-11-16(12-10-15)26(2)3/h6-13H,5H2,1-4H3 |
Clé InChI |
UYGBPMKFNDFYFL-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=NN(C(=C1OC)N=NC2=CC=C(C=C2)N(C)C)C3=CC(=CC=C3)Cl |
SMILES canonique |
CCOC(=O)C1=NN(C(=C1OC)N=NC2=CC=C(C=C2)N(C)C)C3=CC(=CC=C3)Cl |
Synonymes |
ethyl 1-(3-chlorophenyl)-5-(4-dimethylaminophenyl)diazenyl-4-methoxy-p yrazole-3-carboxylate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



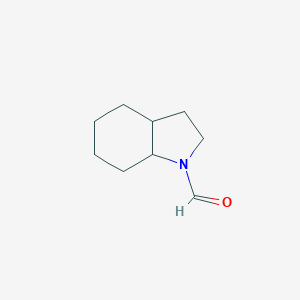
![N,3-Dimethyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxamide](/img/structure/B66087.png)

![1-[(3-Methylphenyl)methyl]indole-4-carbaldehyde](/img/structure/B66091.png)
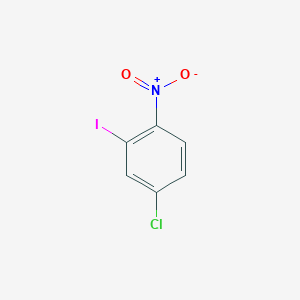


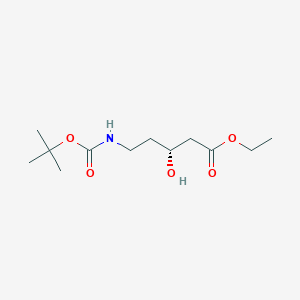
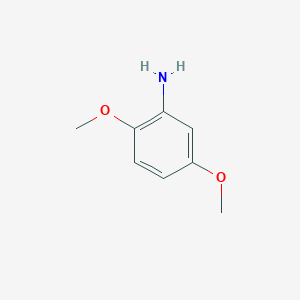
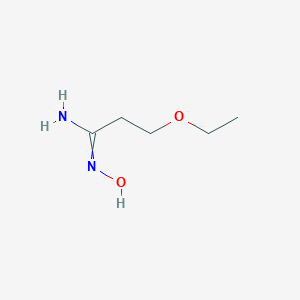
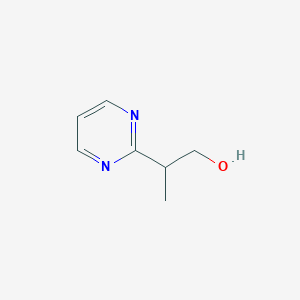
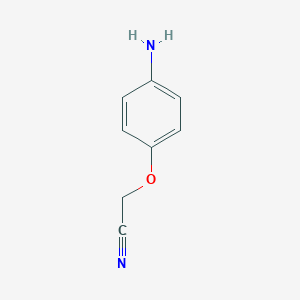
![1,2,24,24-Tetramethyl-22-(2-methylprop-1-enyl)-18,21,23,26-tetraoxa-4-azaoctacyclo[14.13.0.02,13.03,11.05,10.017,19.017,27.020,25]nonacosa-3(11),5,7,9-tetraen-16-ol](/img/structure/B66112.png)
